4,5-dimethyl-1H-benzimidazol-6-amine
Description
Properties
IUPAC Name |
6,7-dimethyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-6(2)9-8(3-7(5)10)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZYYBUCHIWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1N)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach: Reductive Cyclization of Nitroaniline Precursors
The predominant method for preparing benzimidazole amines, including this compound, involves the reductive cyclization of appropriately substituted nitroaniline derivatives. This process typically proceeds via:
- Starting from 4,5-dimethyl-2-nitroaniline or related nitro-substituted anilines.
- Cyclization in the presence of reducing agents such as tin(II) chloride dihydrate in acetic acid under reflux conditions.
- Subsequent acid hydrolysis to yield the benzimidazole amine.
This method has been demonstrated to efficiently form the imidazole ring while reducing the nitro group to the amine functionality at position 6 of the benzimidazole core. The reaction is conducted under reflux for several hours, followed by work-up involving acidification and extraction to isolate the product.
Detailed Preparation Procedure
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4,5-Dimethyl-2-nitroaniline, acetic acid | Suspension of nitroaniline in acetic acid is prepared. |
| 2 | Tin(II) chloride dihydrate, reflux | Reductive cyclization by heating under reflux for about 4 hours to form benzimidazole ring. |
| 3 | Removal of excess acetic acid | Evaporation under reduced pressure. |
| 4 | Hydrochloric acid (10%), reflux | Acid hydrolysis for 1 hour to complete the reaction and purify the intermediate. |
| 5 | Neutralization with sodium hydroxide | To make the solution alkaline, facilitating extraction. |
| 6 | Extraction with ethyl acetate | Organic layer separation, drying over sodium sulfate, and solvent evaporation. |
| 7 | Purification by flash column chromatography | Using ethyl acetate:ethanol (90:10) as eluent to obtain pure this compound. |
This procedure yields the target compound with high purity, confirmed by spectroscopic methods such as NMR and mass spectrometry.
Alternative Synthetic Routes and Catalytic Methods
Catalytic Assembly Using Coupling Reagents
Another approach involves the coupling of 5,6-dimethyl-1H-benzimidazol-2-amine derivatives with carboxylic acids using catalytic agents such as:
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate)
- EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
These catalysts facilitate the formation of amide bonds under mild conditions, often in dichloromethane solvent with bases like N,N-diisopropylethylamine or 4-dimethylaminopyridine. The reaction times vary from 3 to 10 hours depending on the catalyst and substrate nature.
| Catalyst | Reaction Time (hours) | Yield (%) | Notes |
|---|---|---|---|
| HATU | 3–6 | Higher | Faster reaction, especially with aliphatic acids |
| EDC.HCl | 6–10 | Moderate | Slower but effective for aromatic acids |
Purification is typically done by recrystallization and silica gel chromatography.
Reaction Conditions and Solvent Selection
- Solvents: Acetic acid is commonly used for reductive cyclization. For coupling reactions, dichloromethane is preferred due to its aprotic nature and ability to dissolve both reagents and catalysts.
- Temperature: Reflux temperature (~118°C for acetic acid) for cyclization; room temperature to mild heating (25–35°C) for coupling reactions.
- Bases: Sodium hydroxide for neutralization; organic bases like N,N-diisopropylethylamine for coupling.
- Reducing Agents: Tin(II) chloride dihydrate is preferred for its efficiency in reducing nitro groups and facilitating cyclization.
Purification and Characterization
- Flash column chromatography using silica gel is the standard purification technique.
- Eluents typically involve mixtures of ethyl acetate and ethanol or petroleum ether.
- Purity is confirmed by HPLC, NMR (1H and 13C), and LC-MS.
- Melting point determination is also used to verify compound identity (e.g., literature reports mp 225–227°C for related compounds).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Cyclization | 4,5-Dimethyl-2-nitroaniline | SnCl2·2H2O, Acetic acid, reflux | High purity, well-established | Requires careful handling of SnCl2 |
| Catalytic Coupling (HATU) | 5,6-Dimethyl-1H-benzimidazol-2-amine + Carboxylic acids | HATU, DIPEA, DCM, room temp | Faster reaction, high yields | More expensive reagents |
| Catalytic Coupling (EDC.HCl) | Same as above | EDC.HCl, DMAP, DCM, room temp | Cost-effective | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1H-benzimidazol-6-amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound interferes with the synthesis of nucleic acids and proteins in microorganisms, leading to their inhibition.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Corrosion Inhibition: The compound forms a protective film on the metal surface, preventing corrosion by blocking active sites.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
a) 5-Chloro-2-methyl-1H-benzimidazol-6-amine (Compound 14, )
Comparison :
- The target compound (4,5-dimethyl derivative) replaces the chlorine at position 5 with a methyl group and introduces an additional methyl at position 3.
b) N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine ()
Comparison :
- Unlike benzimidazoles, tetrazines are electron-deficient aromatic systems with distinct reactivity. The tetrazine derivative’s applications diverge toward chemical biology, whereas benzimidazoles (including the target compound) are more commonly associated with medicinal chemistry (e.g., antiviral or antitumor agents).
Spectral and Analytical Data
- IR/NMR Trends :
- Mass Spectrometry :
- Benzimidazole derivatives typically show strong molecular ion peaks (e.g., m/z 181 for Compound 14), with fragmentation patterns reflecting substituent loss (e.g., –Cl, –CH₃) .
Biological Activity
4,5-Dimethyl-1H-benzimidazol-6-amine is a synthetic compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of approximately 163.22 g/mol. Its structure features a benzimidazole core with two methyl groups at the 4 and 5 positions and an amino group at the 6 position, which enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| Chemical Structure | Benzimidazole derivative |
| Solubility | Enhanced due to dihydrochloride form |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of DNA Synthesis : The compound disrupts cellular proliferation by inhibiting DNA synthesis, which is crucial in cancer therapy.
- Induction of Apoptosis : It triggers programmed cell death (apoptosis) in malignant cells, enhancing its anticancer properties.
- Antimicrobial Effects : The compound exhibits activity against various pathogens, indicating potential as a new antibiotic agent.
Anticancer Activity
Research has demonstrated that benzimidazole derivatives, including this compound, possess significant anticancer potential.
Case Studies
- Cell Line Studies : A study indicated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .
- Cytotoxicity Tests : In vitro tests showed that this compound exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human malignant melanoma (WM115) cell lines .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacteria.
Research Findings
A study reported significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a candidate for developing new antibacterial agents . The following table summarizes the antimicrobial activity observed:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Moderate inhibition |
Comparison with Similar Compounds
The unique substitution pattern of this compound enhances its biological activity compared to other benzimidazole derivatives.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylbenzimidazole | Methyl group at position 2 | Simpler structure; less steric hindrance |
| 1H-Benzimidazole | Basic benzimidazole structure | Lacks methyl groups; different biological activity |
| 4-Methylbenzimidazole | Methyl group at position 4 | Potentially similar activity but different selectivity |
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of 4,5-dimethyl-1H-benzimidazol-6-amine?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For benzimidazole derivatives, key parameters include:
- Reduction conditions : Use tin(II) chloride dihydrate under acidic reflux (e.g., HCl) to reduce nitro groups to amines, as demonstrated in analogous syntheses .
- Catalyst stoichiometry : Adjust tin(II) chloride ratios to balance reaction efficiency and byproduct formation.
- Purification : Employ sequential extraction (e.g., ethyl acetate) and vacuum drying to isolate the product. Yield improvements (e.g., 78% in related compounds) depend on pH control during workup .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Multimodal characterization is essential:
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C=N imidazole vibrations (~1640 cm⁻¹) .
- ¹H-NMR : Resolve methyl groups (δ ~2.40 ppm) and aromatic protons (δ 6.85–7.32 ppm) to confirm substitution patterns .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 181 for analogs) and fragmentation patterns .
- X-ray crystallography : Validate crystal packing and hydrogen-bonding networks using SHELXL refinement .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodological Answer :
- Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
- Basis sets : Use polarized triple-ζ sets (e.g., 6-311+G(d,p)) to model electron density gradients and non-covalent interactions .
- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity or ligand-binding potential in coordination chemistry.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for benzimidazole derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with X-ray torsion angles to assess conformational flexibility. Discrepancies may arise from solution vs. solid-state dynamics.
- Error analysis : Use SHELX's R factors and ORTEP-3 thermal ellipsoids to evaluate crystallographic data quality .
- Computational validation : Overlay DFT-optimized geometries with crystallographic coordinates to identify steric or electronic mismatches .
Q. How can structural modifications of this compound enhance its utility in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core functionalization : Introduce substituents at the C2 or C6 positions (e.g., triazine or chromone moieties) to modulate electronic or steric profiles, as seen in fused triazinobenzimidazoles .
- Derivatization protocols : Adapt methods from analogous compounds (e.g., acyl hydrazide coupling or nitro-group reduction) to install bioisosteres .
- Activity screening : Pair synthetic libraries with computational docking (e.g., AutoDock Vina) to prioritize targets for antibacterial or anticancer assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
